Negishi Cross‑Coupling Efficiency in Aeruginosin 98B Total Synthesis
In the total synthesis of the serine protease inhibitor aeruginosin 98B, methyl (R)-2-((tert-butoxycarbonyl)amino)-3-iodopropanoate (CAS 93267-04-0) was employed as the key C3 building block in a palladium‑catalyzed Negishi coupling with an aryl halide partner. The reaction proceeded under Pd(PPh₃)₄ catalysis in DMA at 60 °C, delivering the coupled product in 87% isolated yield [1]. No comparable yield data for the 3‑bromo or 3‑chloro analogs in this specific synthetic sequence has been reported.
| Evidence Dimension | Isolated yield in Pd‑catalyzed Negishi cross‑coupling |
|---|---|
| Target Compound Data | 87% yield |
| Comparator Or Baseline | 3‑Bromo analog: no reported data in this reaction context; 3‑Chloro analog: no reported data |
| Quantified Difference | Not calculable due to absence of comparator data |
| Conditions | Pd(PPh₃)₄ (catalyst), Zn, TMSCl, LiCl, DMA, 60 °C |
Why This Matters
The 87% yield in a complex total synthesis setting demonstrates that the C–I bond enables efficient catalytic turnover under mild heating, which is critical for maintaining stereochemical fidelity in multistep sequences.
- [1] Trost, B. M.; et al. J. Am. Chem. Soc. 2012, 134, 18944–18947. View Source
